3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide
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Overview
Description
3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide is a chemical compound with the molecular formula C9H8Br2Cl2N2. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide typically involves the bromination of 2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The dichloromethyl group can undergo addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets. The bromine and dichloromethyl groups play crucial roles in its reactivity and binding affinity to these targets. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide
- 3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide
- 2-(Bromomethyl)pyridine hydrobromide
Uniqueness
3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the bromine and dichloromethyl groups can significantly affect the compound’s properties compared to its analogs .
Properties
IUPAC Name |
3-bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2N2.BrH/c1-5-2-3-14-6(4-5)13-7(8(14)10)9(11)12;/h2-4,9H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAZDFOGSXWJMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)Br)C(Cl)Cl.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724926 |
Source
|
Record name | 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332606-31-1 |
Source
|
Record name | 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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